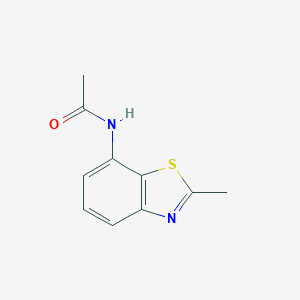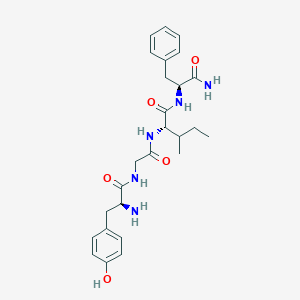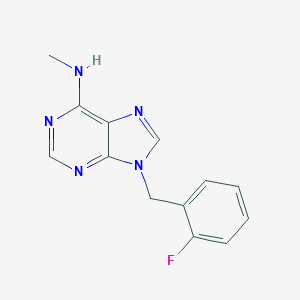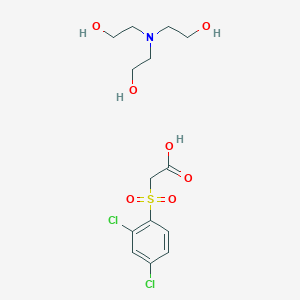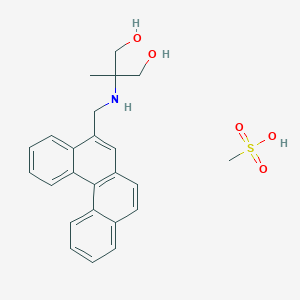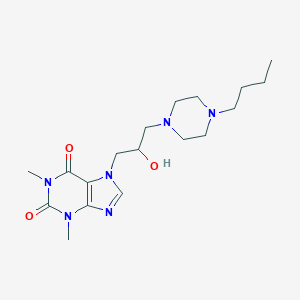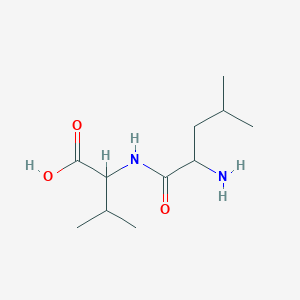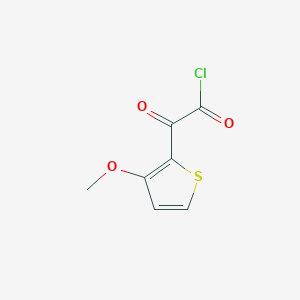
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride, also known as MTOAC, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in the synthesis of various compounds, and it has also been studied for its potential biological activities.
Mécanisme D'action
The mechanism of action of (3-Methoxythiophen-2-yl)(oxo)acetyl chloride is not fully understood, but it is believed to be related to its ability to modify proteins and enzymes through acetylation. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been shown to acetylate lysine residues in proteins, which can affect their activity and function. This modification can also affect the stability and solubility of proteins.
Effets Biochimiques Et Physiologiques
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression and can affect various cellular processes. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been reported to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of various compounds, and it has also been studied for its potential biological activities. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride is also relatively easy to synthesize and purify, which makes it a convenient reagent for research. However, (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has some limitations as well. It can be toxic to cells at high concentrations, and its effects on proteins and enzymes can be difficult to predict. In addition, (3-Methoxythiophen-2-yl)(oxo)acetyl chloride can be unstable in certain conditions, which can affect its activity and function.
Orientations Futures
There are several future directions for research on (3-Methoxythiophen-2-yl)(oxo)acetyl chloride. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of (3-Methoxythiophen-2-yl)(oxo)acetyl chloride and its effects on cellular processes. In addition, the development of new synthetic methods for (3-Methoxythiophen-2-yl)(oxo)acetyl chloride and its derivatives could lead to the discovery of new compounds with improved biological activities.
Méthodes De Synthèse
The synthesis of (3-Methoxythiophen-2-yl)(oxo)acetyl chloride involves the reaction of 3-methoxythiophene-2-carboxylic acid with thionyl chloride, followed by acetic anhydride. The product is purified by column chromatography to obtain the final product. This method has been reported to yield high purity (3-Methoxythiophen-2-yl)(oxo)acetyl chloride with good yields.
Applications De Recherche Scientifique
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been widely used in scientific research due to its versatility as a reagent. It can be used in the synthesis of various compounds, including heterocycles, which are important in medicinal chemistry. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has also been studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities.
Propriétés
Numéro CAS |
100751-57-3 |
|---|---|
Nom du produit |
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride |
Formule moléculaire |
C7H5ClO3S |
Poids moléculaire |
204.63 g/mol |
Nom IUPAC |
2-(3-methoxythiophen-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C7H5ClO3S/c1-11-4-2-3-12-6(4)5(9)7(8)10/h2-3H,1H3 |
Clé InChI |
QDSQQBDVVRHCIZ-UHFFFAOYSA-N |
SMILES |
COC1=C(SC=C1)C(=O)C(=O)Cl |
SMILES canonique |
COC1=C(SC=C1)C(=O)C(=O)Cl |
Synonymes |
2-Thiopheneacetyl chloride, 3-methoxy-alpha-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



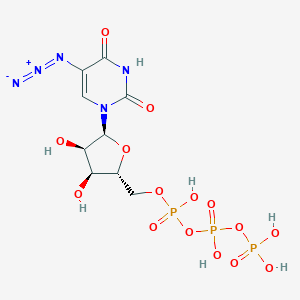
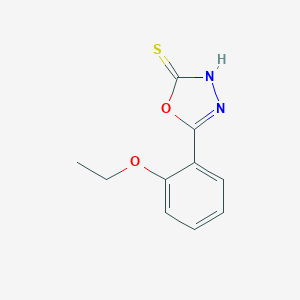
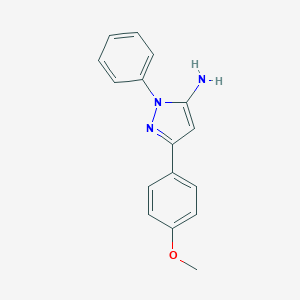
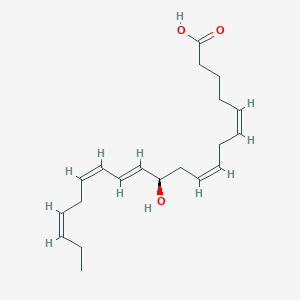
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)
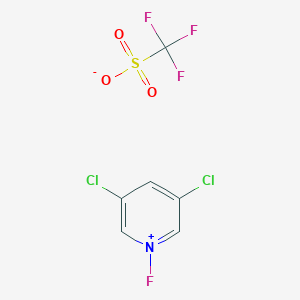
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
